Field: Polymer Chemistry
Application: 4,4’-Azobis(4-cyanovaleric acid) is used as a free radical initiator in the synthesis of various polymers such as polyvinyl chloride, polyacrylonitrile, polyvinyl alcohol, and synthetic fibers
Method: The compound is added to the monomer solution and the mixture is heated to initiate the polymerization process
Results: The use of 4,4’-Azobis(4-cyanovaleric acid) results in the formation of the desired polymer
Field: Polymer Chemistry
Application: 4,4’-Azobis(4-cyanovaleric acid) is used as an initiator in RAFT, a type of controlled/living radical polymerization.
Field: Thermal Analysis
Application: 4,4’-Azobis(4-cyanovaleric acid) is studied for its thermal decomposition characteristics.
Results: The study found that 4,4’-Azobis(4-cyanovaleric acid) has a complex decomposition process with four mass loss stages.
4,4'-Azobis(4-cyanovaleric acid) (ACVA), also known as ACPA (4,4'-Azobis(4-cyanopentanoic acid)), is a white, crystalline compound widely used as a free radical initiator in polymer synthesis []. It is a water-soluble initiator applicable in both homogeneous and heterogeneous free-radical polymerization processes []. ACVA plays a significant role in scientific research, particularly in the development and production of various polymers.
The key feature of ACVA's structure is the presence of an azo group (N=N) linking two cyanovaleric acid moieties []. The cyanovaleric acid groups consist of a five-carbon chain with a carboxylic acid group (COOH) and a nitrile group (CN) at opposite ends. This structure provides several notable aspects:
The specific synthesis of ACVA is not readily available in scientific literature. However, azo initiators like ACVA are generally synthesized through diazotization reactions between primary amines and nitrites [].
ACVA undergoes thermal decomposition at around 70°C. The key reaction is the homolytic cleavage of the azo group, as shown below []:
(CH3)2(CN)(CH2)3CO-N=N-CO(CH2)3(CN)(CH3)2 (ACVA) --> 2 [(CH3)2(CN)(CH2)3CO] + N2*
This reaction generates two cyanovaleric acid radicals, which initiate the polymerization process.
ACVA radicals react with monomers, initiating the formation of polymer chains. The specific reaction depends on the type of monomer used. For instance, with styrene:
ACVA acts as a free radical initiator in polymerization. Upon heating or exposure to light, the azo group cleaves, generating two cyanovaleric acid radicals. These radicals abstract a hydrogen atom from a monomer molecule, creating a new radical species that can continue adding monomers, ultimately leading to polymer chain growth [].
Flammable